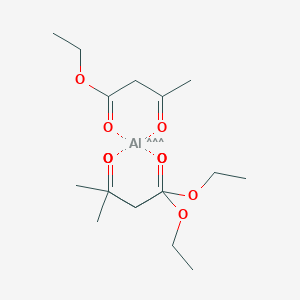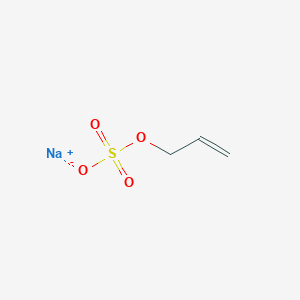
Ethyl 2-phenyldiazenylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-phenyldiazenylbenzoate, also known as Sudan I, is a synthetic dye that is commonly used in the food industry to enhance the color of various products, such as curry powder, chili powder, and paprika. However, this dye has been found to be carcinogenic and has been banned in many countries. Despite its harmful effects, Ethyl 2-phenyldiazenylbenzoate has been extensively studied in scientific research for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Ethyl 2-phenyldiazenylbenzoate is not well understood. However, it is believed to act as a DNA-damaging agent, leading to the formation of DNA adducts and the induction of oxidative stress. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Biochemische Und Physiologische Effekte
Ethyl 2-phenyldiazenylbenzoate has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit the growth of various cancer cell lines. It has also been shown to have anti-inflammatory and antioxidant properties. Additionally, it has been shown to affect the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl 2-phenyldiazenylbenzoate in lab experiments is that it is a well-characterized compound with a known structure and properties. Additionally, it is relatively easy to synthesize and purify. However, one limitation of using Ethyl 2-phenyldiazenylbenzoate is that it is a carcinogenic compound and must be handled with care.
Zukünftige Richtungen
There are several future directions for research on Ethyl 2-phenyldiazenylbenzoate. One area of research is the development of new analytical methods for the detection of azo dyes in food products. Another area of research is the study of the binding interactions of Ethyl 2-phenyldiazenylbenzoate with proteins. Additionally, there is a need for further research on the biochemical and physiological effects of Ethyl 2-phenyldiazenylbenzoate and its potential applications in cancer therapy and other fields.
Synthesemethoden
Ethyl 2-phenyldiazenylbenzoate is synthesized by the reaction of 4-aminobenzoic acid ethyl ester with diazonium salt of 4-phenylaniline in the presence of hydrochloric acid. The resulting product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-phenyldiazenylbenzoate has been extensively studied in scientific research for its potential applications in various fields. It has been used as a model compound for studying the degradation of azo dyes in wastewater treatment plants. It has also been used as a reference compound for developing analytical methods for the detection of azo dyes in food products. Additionally, it has been used as a probe to study the binding interactions of azo dyes with proteins.
Eigenschaften
CAS-Nummer |
18277-91-3 |
|---|---|
Produktname |
Ethyl 2-phenyldiazenylbenzoate |
Molekularformel |
C15H14N2O2 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
ethyl 2-phenyldiazenylbenzoate |
InChI |
InChI=1S/C15H14N2O2/c1-2-19-15(18)13-10-6-7-11-14(13)17-16-12-8-4-3-5-9-12/h3-11H,2H2,1H3 |
InChI-Schlüssel |
CBBHXOBVIVVYGT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1N=NC2=CC=CC=C2 |
Kanonische SMILES |
CCOC(=O)C1=CC=CC=C1N=NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















